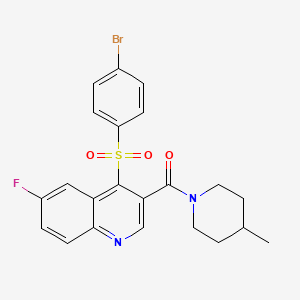

![molecular formula C13H12N4OS B2701770 N-(苯并[d]噻唑-5-基)-1,5-二甲基-1H-吡唑-3-甲酰胺 CAS No. 1014092-31-9](/img/structure/B2701770.png)

N-(苯并[d]噻唑-5-基)-1,5-二甲基-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole is a heterocyclic compound, which is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . Benzothiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The thiazole ring in benzothiazole is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .科学研究应用

Neurodegenerative Disease Treatment

Scientific Field

Biomedical Research - Neurology

Application Summary

These compounds are being explored as potential treatments for neurodegenerative diseases, such as Alzheimer’s disease and progressive supranuclear palsy, which involve tau-mediated neurodegeneration .

Methods of Application

The application involves the use of these compounds as O-GlcNAcase inhibitors. The in vitro human OGA enzyme assay is performed to evaluate the efficacy of the compounds .

Results Summary

The compounds have shown promise in limiting tau hyperphosphorylation and aggregation into pathological tau, which could be beneficial for treating Alzheimer’s disease and related disorders .

Anti-tubercular Agents

Scientific Field

Pharmaceutical Research - Infectious Diseases

Application Summary

Recent advances have been made in synthesizing new benzothiazole-based compounds with anti-tubercular activity .

Methods of Application

Synthesis of these derivatives is achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, and molecular hybridization techniques. The inhibitory concentrations of the newly synthesized molecules are compared with standard reference drugs .

Results Summary

New benzothiazole derivatives have shown better inhibition potency against M. tuberculosis compared to existing drugs .

Schistosomicide Development

Scientific Field

Pharmaceutical Research - Parasitology

Application Summary

Compounds with a thiazole structure, such as niridazole, are used for treating schistosomiasis and other inflammatory diseases .

Methods of Application

These compounds are prescribed as schistosomicides and are evaluated for their effectiveness in treating the disease .

Results Summary

Niridazole has been used successfully in the treatment of schistosomiasis, showcasing the potential of thiazole compounds in parasitic disease treatment .

Antimicrobial Agents

Scientific Field

Pharmaceutical Research - Microbiology

Application Summary

Benzothiazole derivatives are known for their antimicrobial properties and are studied for their potential as new antimicrobial agents.

Methods of Application

These compounds are synthesized and tested against various bacterial strains to evaluate their efficacy. The methods include in vitro assays to determine minimum inhibitory concentrations (MICs).

Results Summary

Some benzothiazole compounds have shown promising results, exhibiting significant antibacterial activity against important Gram-positive and Gram-negative bacterial strains .

Anti-Inflammatory Agents

Scientific Field

Pharmaceutical Research - Immunology

Application Summary

The anti-inflammatory potential of benzothiazole derivatives is explored due to their ability to modulate biological pathways involved in inflammation.

Methods of Application

Researchers conduct in vivo and in vitro studies to assess the anti-inflammatory effects of these compounds, often using animal models of inflammation.

Results Summary

Certain derivatives have demonstrated a reduction in inflammatory markers, suggesting their potential use as anti-inflammatory drugs .

Anticancer Research

Scientific Field

Biomedical Research - Oncology

Application Summary

Benzothiazole compounds are investigated for their anticancer properties, including their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Methods of Application

The application involves cell culture studies and animal models to test the anticancer efficacy of the compounds. Techniques like MTT assays for cell viability and flow cytometry for apoptosis detection are used.

Results Summary

Some studies have reported that certain benzothiazole derivatives can inhibit the proliferation of various cancer cell lines and induce apoptosis, making them candidates for anticancer drug development .

Antiviral Research

Scientific Field

Pharmaceutical Research - Virology

Application Summary

Research into benzothiazole derivatives includes their potential use as antiviral agents against a range of viruses.

Methods of Application

Compounds are tested for their ability to inhibit viral replication in vitro, using cell-based assays and viral cultures.

Results Summary

Promising results have been obtained with some derivatives showing inhibitory effects on viral replication, indicating their potential as antiviral drugs .

Enzyme Inhibition

Scientific Field

Biochemistry

Application Summary

Benzothiazole derivatives are studied for their role as enzyme inhibitors, which can have therapeutic applications in various diseases.

Methods of Application

The compounds are tested against target enzymes in biochemical assays to determine their inhibitory activity and potency.

Results Summary

Effective enzyme inhibitors have been identified among benzothiazole derivatives, which could lead to the development of new treatments for diseases where enzyme activity is a contributing factor .

Molecular Probes

Scientific Field

Chemical Biology

Application Summary

These compounds are used as molecular probes to study biological processes due to their fluorescent properties.

Methods of Application

The derivatives are incorporated into biological systems, and their interactions with biomolecules are observed using fluorescence microscopy and other imaging techniques.

Results Summary

The use of benzothiazole derivatives as molecular probes has enhanced the understanding of cellular processes and protein interactions .

未来方向

属性

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-1,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-8-5-11(16-17(8)2)13(18)15-9-3-4-12-10(6-9)14-7-19-12/h3-7H,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCZECRPPDYNJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

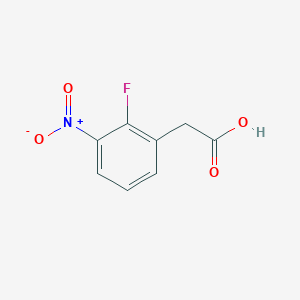

![6-fluoro-N-[3-(methylthio)phenyl]-3-(piperidin-1-ylcarbonyl)quinolin-4-amine](/img/structure/B2701691.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide](/img/structure/B2701694.png)

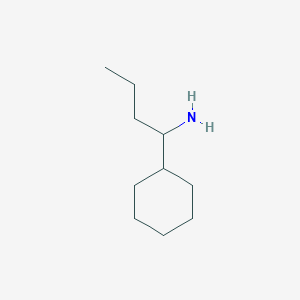

![3-(Benzo[d]thiazol-2-ylamino)propanoic acid hydrochloride](/img/structure/B2701695.png)

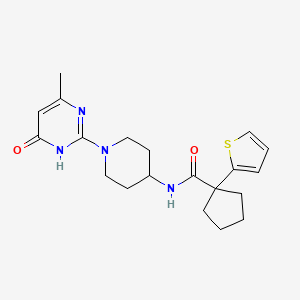

![2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2701696.png)

![1-(1,3-Benzodioxol-5-yl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2701698.png)

![1-(1-Acetyl-1,4-diazaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2701702.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2701710.png)